Cas no 828-40-0 (Benzeneacetamide, a-ethyl-a-methyl-)
828-40-0 structure
Product Name:Benzeneacetamide, a-ethyl-a-methyl-
Benzeneacetamide, a-ethyl-a-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetamide, a-ethyl-a-methyl-
- 2-methyl-2-phenylbutanamide
- 828-40-0
- DTXSID80284503
- NSC-37498
- methyl-phenylbutyramide
- SCHEMBL2030597
- AKOS024323539
- NSC37498
-
- Inchi: 1S/C11H15NO/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,12,13)
- InChI Key: NSZPPTPSGNBNMA-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C1C=CC=CC=1)CC)N
Computed Properties
- Exact Mass: 177.115
- Monoisotopic Mass: 177.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 43.1Ų
Benzeneacetamide, a-ethyl-a-methyl- Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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